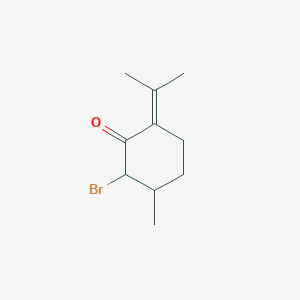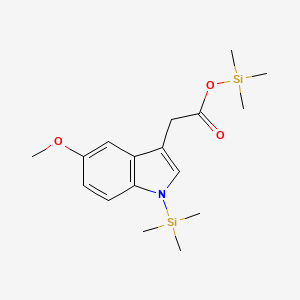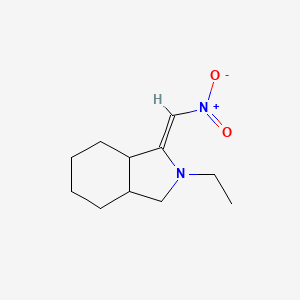
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a five-membered and a six-membered ring, with multiple methyl groups attached, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spirocyclic structure: This can be achieved through cyclization reactions where a linear precursor undergoes intramolecular reactions to form the spiro linkage.
Introduction of methyl groups: Methylation reactions are employed to introduce the methyl groups at specific positions on the rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized reaction conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification techniques: Employing methods such as distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes depending on the reaction conditions.
Reduction products: Various alcohols or hydrocarbons.
Substitution products: Compounds with different functional groups replacing the original methyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro(4.5)decan-6-one: A similar compound with a ketone group instead of a hydroxyl group.
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)decan-6-ol: A compound with a similar structure but different stereochemistry.
Uniqueness
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6S)-rel- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties. Its spirocyclic structure also sets it apart from other compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
57967-68-7 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(2R,5S,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3/t10-,12+,13+/m1/s1 |
Clave InChI |
LJOISVFAMDWVFA-WXHSDQCUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(O1)[C@@](CCCC2(C)C)(C)O |
SMILES canónico |
CC1CCC2(O1)C(CCCC2(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)







![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)




